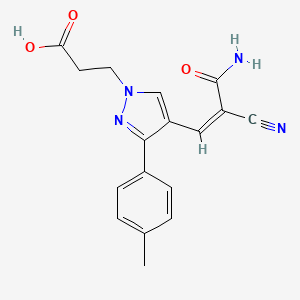
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a pyrazole ring. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O5, with a molecular weight of approximately 370.365 g/mol. Its structure includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Propanoic Acid Moiety : Contributes to the acidity and potential interactions with biological targets.
- Amino and Cyano Groups : These functionalities enhance the compound's reactivity and potential biological interactions.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which facilitate the efficient construction of complex molecules. Typical synthetic routes involve the reaction of aldehydes, amines, and activated carbonyl compounds under catalytic conditions.
Anti-inflammatory Activity
Compounds related to pyrazoles have demonstrated anti-inflammatory effects by modulating inflammatory pathways. The presence of an amino group may enhance this activity by enabling interactions with various receptors involved in inflammation.
In vitro Studies
Recent research has focused on the biological evaluation of structurally similar compounds. For example, derivatives such as 2-amino-3-cyano-4H-chromenes have shown potent anticancer activity against cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the nanomolar range . Molecular docking studies indicate that these compounds interact effectively with key enzymes involved in cancer progression.
Case Studies
A comparative analysis was conducted on several pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Contains a pyrazole ring | Analgesic and anti-inflammatory |
| Phenylpyrazole | Substituted pyrazole | Insecticidal properties |
| 5-Methylpyrazole | Methyl substitution on pyrazole | Antifungal activity |
These findings highlight the potential for this compound to exhibit similar or enhanced biological activities due to its unique structure.
Molecular Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity studies are essential for determining how this compound interacts with specific enzymes or receptors implicated in disease pathways.
Propriétés
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-2-4-12(5-3-11)16-14(8-13(9-18)17(19)24)10-21(20-16)7-6-15(22)23/h2-5,8,10H,6-7H2,1H3,(H2,19,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPRRSGQBGVKX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













